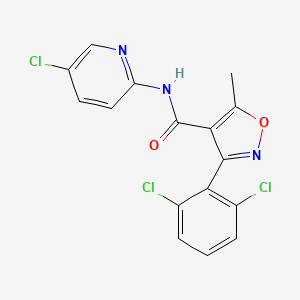![molecular formula C22H22F4N2O B6060659 2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)
2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a spirocyclic diamine that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of tumor growth. Additionally, it has been suggested that this compound may inhibit the entry of HIV-1 into host cells, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit the replication of HIV-1 in vitro. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane in lab experiments include its potential antitumor and antiviral activity, making it a promising candidate for cancer and HIV-1 research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane. One future direction is the development of new antitumor and antiviral drugs based on this compound. Another future direction is the investigation of the mechanism of action of this compound to better understand its potential applications in scientific research. Additionally, further research is needed to fully understand the toxicity and safety profile of this compound.
Synthesis Methods
The synthesis of 2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane has been achieved through various methods. One of the most commonly used methods is the condensation reaction between 3,4-difluorobenzoyl chloride and 2,3-difluorobenzylamine in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate compound, which is then cyclized using a Lewis acid such as boron trifluoride etherate to obtain the final product.
Scientific Research Applications
2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane has been shown to have potential applications in scientific research. This compound has been found to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have antiviral activity against HIV-1, making it a potential candidate for the development of new antiviral drugs.
properties
IUPAC Name |
(3,4-difluorophenyl)-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F4N2O/c23-17-6-5-15(11-19(17)25)21(29)28-10-8-22(14-28)7-2-9-27(13-22)12-16-3-1-4-18(24)20(16)26/h1,3-6,11H,2,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQGHDGBWUFNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC(=C(C=C3)F)F)CN(C1)CC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6060588.png)
![2-[(3-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6060602.png)

![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)